Ether Bridge Geometry Enables (4,8)-Connected flu Topology vs. (3,6)- and (3,4)-Connected Nets from Direct C–C Linked Analogs
The central diaryl ether (–O–) bridge of 5-(pyridin-3-yloxy)isophthalic acid introduces a bent conformation that enables a (4,8)-connected flu/fluorite topology when its tricarboxylate derivative is used with Co(II) or Ni(II) [1]. In contrast, the direct C–C linked positional isomers 5-(pyridin-4-yl)isophthalic acid (L1) and 5-(pyridin-3-yl)isophthalic acid (L2) form fundamentally different nets when reacted with Cu(II): L1 yields a (3,6)-connected (4·6²)₂(4²·6¹⁰·8³) net, while L2 yields a (3,4)-connected (4·8²)₄(4²·8²·10²)₂(8⁴·12²) net [2]. The ether linkage thus provides access to a topology class inaccessible to the direct-linked isomers.
| Evidence Dimension | MOF network topology (Schläfli symbol / connectivity) |
|---|---|
| Target Compound Data | (4,8)-connected flu/fluorite topology (using 5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid, H₃L, with Co²⁺/Ni²⁺) [1] |
| Comparator Or Baseline | L1 (5-(pyridin-4-yl)isophthalic acid) with Cu²⁺: (3,6)-connected net; L2 (5-(pyridin-3-yl)isophthalic acid) with Cu²⁺: (3,4)-connected net [2] |
| Quantified Difference | Topology class shift: (4,8)-connected vs. (3,6)- or (3,4)-connected; fundamentally different connectivity and dimensionality of pore architecture |
| Conditions | Solvothermal synthesis; single-crystal X-ray diffraction; network analysis via TOPOS [1][2] |
Why This Matters
The topology determines pore size, channel geometry, and interpenetration propensity of the MOF, directly impacting gas adsorption capacity, separation selectivity, and catalytic site accessibility—key procurement criteria for MOF-based materials.
- [1] Different Phenomena in Magnetic/Electrical Properties of Co(II) and Ni(II) Isomorphous MOFs. ACS Omega 2021, 6 (13), 9213–9221. H₃L = 5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid; 3D (4,8)-connected flu/fluorite topology. View Source
- [2] Xiang, S.; et al. Nanotubular Metal−Organic Frameworks with High Porosity Based on T-Shaped Pyridyl Dicarboxylate Ligands. Inorg. Chem. 2011, 50 (5), 1743–1748. L1: (3,6)-connected (4·6²)₂(4²·6¹⁰·8³); L2: (3,4)-connected (4·8²)₄(4²·8²·10²)₂(8⁴·12²). View Source
